molecular formula C36H40ClN3O6 B049109 Niguldipine hydrochloride, (+/-)- CAS No. 113317-61-6

Niguldipine hydrochloride, (+/-)-

Katalognummer: B049109
CAS-Nummer: 113317-61-6
Molekulargewicht: 646.2 g/mol
InChI-Schlüssel: MHOSUIMBPQVOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Niguldipine hydrochloride, (±)-, is a racemic mixture of enantiomers belonging to the 1,4-dihydropyridine (DHP) class. It exhibits dual pharmacological activity:

  • Calcium channel blockade: Specifically inhibits L-type voltage-gated Ca²⁺ channels, with stereospecific binding. The (+)-enantiomer shows significantly higher affinity (Ki = 45–140 pM in heart, brain, and skeletal muscle) compared to the (-)-enantiomer (~40-fold lower potency) .
  • α1-Adrenoceptor antagonism: The (+)-enantiomer selectively targets the α1A-adrenoceptor subtype (Ki = 52 pM for α1A vs. 200–600-fold lower affinity for α1B), making it a highly selective α1A antagonist .

Clinically, it has been explored for hypertension, neurodegenerative disorders (via autophagy induction ), and cancer (via MDR-1 inhibition ). Its development was halted due to CYP3A4-mediated drug interactions .

Biologische Aktivität

Niguldipine hydrochloride, specifically the (S)-(+)-enantiomer, is a potent calcium channel blocker with significant biological activities. This compound is primarily known for its role as an L-type calcium channel blocker and an α1A-adrenoceptor antagonist. Its pharmacological properties have made it a subject of interest in cardiovascular research and treatment.

Chemical Structure and Properties

  • Chemical Name : (S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride
  • CAS Number : 113145-69-0
  • Molecular Formula : C₃₆H₃₉N₃O₆·HCl

Niguldipine acts primarily by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By inhibiting these channels, Niguldipine reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. Additionally, its antagonistic action on α1A-adrenoceptors contributes to its antihypertensive effects by preventing vasoconstriction.

Biological Activity and Selectivity

Research indicates that (S)-(+)-Niguldipine demonstrates a high affinity for calcium channels compared to its (R)-(-) counterpart. The selectivity profile shows that:

  • Affinity for α1A vs. α1B-adrenoceptors :
    • (S)-(+)-Niguldipine has a Ki value of approximately 52 pmol/l for α1A receptors in rat brain cortex membranes, while the affinity for α1B receptors is significantly lower (200-600-fold less) .
    • In contrast, the (R)-(-) enantiomer is about 40 times less potent at α1A receptors but comparable at α1B sites .

Table 1: Binding Affinity of Niguldipine Enantiomers

CompoundReceptor TypeKi Value (pmol/l)Relative Potency
(S)-(+)-Niguldipineα1A52High
(S)-(+)-Niguldipineα1B200-600Low
(R)-(-)-Niguldipineα1A>2000Very Low
(R)-(-)-Niguldipineα1BSimilar to (S)Moderate

Clinical Implications

Niguldipine has been studied extensively for its potential in treating hypertension and related cardiovascular conditions. A systematic review indicated that calcium channel blockers like Niguldipine are often recommended as first-line treatments for hypertension due to their efficacy in reducing blood pressure without significantly increasing adverse cardiovascular events . However, comparative studies suggest that while CCBs reduce certain outcomes like stroke and cardiovascular mortality compared to beta-blockers, they may slightly increase the risk of congestive heart failure .

Case Studies and Research Findings

In a study involving guinea pig membranes, it was found that (+)-Niguldipine binds with high affinity to L-type calcium channels and discriminates effectively between different subtypes of adrenoceptors . This selectivity suggests potential therapeutic advantages in targeting specific cardiovascular conditions without affecting other adrenergic pathways.

Table 2: Summary of Clinical Findings

Study FocusFindings
Binding StudiesHigh selectivity for α1A over α1B
Efficacy in HypertensionEffective in lowering blood pressure compared to other classes
Side EffectsPotential increased risk of heart failure compared to diuretics

Wissenschaftliche Forschungsanwendungen

Case Studies

  • In Vitro Studies : Dexniguldipine demonstrated selective antiproliferative activity against various tumor cell lines, including melanoma and renal-cell carcinoma. It was found to inhibit growth at varying concentrations across different cell lines .
  • In Vivo Studies : In a hamster model with neuroendocrine lung tumors, a complete eradication was observed after 20 weeks of treatment with dexniguldipine at a dosage of 32.5 mg/kg. This highlights its potential as a therapeutic agent in specific cancer types .

Pharmacological Profile

As an L-type calcium channel blocker, niguldipine exhibits significant antihypertensive effects through its action on vascular smooth muscle cells. The S(+) enantiomer shows high affinity for voltage-dependent calcium channels, leading to vasodilation and reduced blood pressure .

Clinical Insights

  • Clinical Trials : Various clinical studies have investigated the efficacy of niguldipine in managing hypertension and angina pectoris. The drug has been noted for its ability to lower blood pressure without the severe side effects commonly associated with other CCBs .
  • Comparative Efficacy : Studies suggest that niguldipine may provide advantages over traditional CCBs by offering effective blood pressure control while minimizing cardiovascular risks .

Multidrug Resistance Reversal

The ability of niguldipine to reverse MDR is particularly noteworthy. By inhibiting P-glycoprotein, it enhances the effectiveness of conventional chemotherapeutics, making it an attractive candidate for combination therapies in resistant cancer types.

Data Summary

Application AreaMechanismKey Findings
AnticancerP-glycoprotein inhibitionEnhanced cytotoxicity of doxorubicin; effective against melanoma and renal-cell carcinoma
CardiovascularL-type Ca2+ channel blockadeSignificant antihypertensive effects; safer profile compared to other CCBs
Multidrug ResistanceReversal via P-glycoproteinPotentiation of chemotherapeutic efficacy

Q & A

Basic Research Questions

Q. How can researchers confirm the α1A-adrenoceptor (α1A-AR) antagonism of (±)-niguldipine hydrochloride in vascular smooth muscle models?

  • Methodological Answer : Use radioligand binding assays with selective α1A-AR ligands (e.g., [³H]-prazosin) to quantify receptor affinity. Pair this with functional assays (e.g., isolated rat mesenteric artery preparations) to measure inhibition of noradrenaline-induced vasoconstriction. Validate specificity using antagonists like WB4101 or 5-methylurapidil for α1A-AR subtype discrimination .

Q. What are the solubility challenges of (±)-niguldipine hydrochloride in aqueous buffers, and how can these be mitigated for in vitro studies?

  • Methodological Answer : The compound shows limited solubility in water (<64.62 mg/mL in DMSO/ethanol) . To optimize bioavailability:

  • Use co-solvents (e.g., 0.1% Tween-80 in PBS) to enhance dispersion.
  • Prepare stock solutions in anhydrous DMSO and dilute in assay buffers to maintain <1% solvent concentration. Validate vehicle effects via control experiments .

Advanced Research Questions

Q. How can the dual mechanism of (±)-niguldipine (L-type Ca²⁺ channel blockade and Mdr-1 inhibition) be experimentally disentangled in pharmacokinetic studies?

  • Methodological Answer :

  • Calcium flux assays: Use Fura-2 AM-loaded cells to measure intracellular Ca²⁺ changes under depolarizing conditions (e.g., KCl). Compare inhibition by niguldipine vs. selective L-type blockers (e.g., nifedipine).
  • Mdr-1 inhibition: Perform rhodamine-123 efflux assays in Mdr-1-overexpressing cell lines (e.g., Caco-2). Assess synergy with verapamil (a known Mdr-1 inhibitor) to confirm competitive binding .

Q. How should contradictory Ki values for (±)-niguldipine’s α1A-AR antagonism in different membrane protein concentrations be resolved?

  • Methodological Answer : The Ki variability arises from membrane lipid composition altering ligand-receptor binding . To standardize results:

  • Normalize membrane protein concentrations across assays (e.g., 0.5–1.0 mg/mL).
  • Include control experiments with inert lipids (e.g., phosphatidylcholine) to assess nonspecific binding.
  • Use nonlinear regression models (e.g., Cheng-Prusoff equation) to correct for protein concentration effects .

Q. What experimental designs address the discrepancy between in vitro α1A-AR affinity and in vivo hemodynamic effects of (±)-niguldipine?

  • Methodological Answer : In vivo effects may involve metabolite activity or off-target interactions. Strategies include:

  • Pharmacokinetic profiling: Measure plasma and tissue concentrations of niguldipine and its metabolites via LC-MS/MS.
  • Knockout models: Use α1A-AR⁻/⁻ mice to isolate receptor-specific effects.
  • Telemetry: Monitor real-time blood pressure changes in conscious animals to correlate receptor occupancy with functional outcomes .

Q. How can researchers evaluate (±)-niguldipine’s synergistic potential with antimalarials (e.g., artemisinin derivatives) against drug-resistant Plasmodium strains?

  • Methodological Answer :

  • Isobologram analysis: Combine niguldipine with dihydroartemisinin (DHA) in Plasmodium falciparum cultures. Calculate IC₅₀ values for individual drugs and combinations to assess additive/synergistic effects.
  • Mdr-1 modulation: Use PfMDR1-transfected parasites to quantify reversal of artemisinin resistance via ATPase activity assays .

Q. What methodologies distinguish enantiomer-specific effects of (R)-(−)- and (S)-(+)-niguldipine in α1A-AR and L-type Ca²⁺ channel studies?

  • Methodological Answer :

  • Chiral separation: Use HPLC with a Chiralpak AD-H column to isolate enantiomers. Verify purity via circular dichroism.
  • Functional assays: Compare enantiomer potency in α1A-AR binding (e.g., rat cortex membranes) and Ca²⁺ channel inhibition (e.g., patch-clamp electrophysiology). Note: (S)-(+)-enantiomer shows higher α1A-AR selectivity .

Q. Data Analysis and Reporting Guidelines

  • Conflict Resolution : For contradictory data (e.g., variable IC₅₀ values), apply receiver operating characteristic (ROC) analysis to identify assay-specific thresholds. Report raw data and normalized values (e.g., % inhibition relative to controls) .
  • Reproducibility : Follow NIH guidelines for preclinical studies, including detailed protocols for animal models, sample sizes, and statistical power calculations .

Vergleich Mit ähnlichen Verbindungen

Receptor Binding Profiles

Compound α1A-Adrenoceptor (Ki) α1B-Adrenoceptor (Ki) Ca²⁺ Channel (Ki) Key Features References
(+)-Niguldipine 52 pM ~10–30 nM 45–140 pM Dual α1A antagonist/Ca²⁺ blocker; stereospecific binding; inhibits TREK-1 (IC₅₀ = 5.07 μM) .
Prazosin 0.1–0.3 nM 2–5 nM N/A Non-selective α1 antagonist; used for hypertension and benign prostatic hyperplasia. Lacks Ca²⁺ channel activity.
WB4101 0.2 nM 50 nM N/A Biphasic α1 antagonist; distinguishes α1A (high affinity) and α1B (low affinity) subtypes. Used in receptor subtype characterization.
SNAP-5089 (Derivative) 0.36 nM >100 nM N/A Optimized from (+)-niguldipine; 1000-fold α1A selectivity; abandoned due to pharmacokinetic issues.
Nicardipine N/A N/A 1–10 nM DHP Ca²⁺ blocker; no α1 activity. Used for hypertension and angina.

Key Insights :

  • (+)-Niguldipine’s α1A selectivity surpasses prazosin and WB4101, which show broader α1 subtype interactions .

Vasoconstriction Inhibition

In rat mesenteric arteries, (+)-niguldipine antagonizes α1-mediated vasoconstriction with insurmountable inhibition, contrasting with surmountable antagonists like prazosin . Co-perfusion with prazosin reduces this effect, suggesting allosteric modulation .

Calcium Channel Blockade

  • L-type Ca²⁺ Channels : (+)-Niguldipine’s affinity (Ki = 45–140 pM) is comparable to nisoldipine (IC₅₀ = 0.757) but lower than amlodipine (sub-nM range) .
  • T-type Ca²⁺ Channels : Irreversibly inhibits currents in neurons and smooth muscle, a feature absent in most DHPs like Nicardipine .

Autophagy Induction

Niguldipine shares autophagy-inducing properties with fluspirilene and loperamide, but unlike these pure Ca²⁺ modulators, it combines α1 antagonism for enhanced aggregate clearance in neurodegenerative models .

Structural and Stereochemical Comparisons

  • DHP Core : The 1,4-dihydropyridine structure is shared with nifedipine and Nicardipine. However, the 3-nitrophenyl and piperidinylpropyl substituents in Niguldipine confer α1A affinity .
  • Stereochemistry : The (+)-enantiomer is 40-fold more potent at α1A receptors than the (-)-form, mirroring the enantioselectivity seen in other DHPs (e.g., amlodipine) .

Eigenschaften

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Niguldipine hydrochloride, (+/-)-
Niguldipine hydrochloride, (+/-)-
Niguldipine hydrochloride, (+/-)-
Niguldipine hydrochloride, (+/-)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.